Cas no 1804422-22-7 (4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride)

4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride is a versatile sulfonyl chloride derivative used as a key intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Its reactive sulfonyl chloride group enables efficient derivatization, while the cyano and difluoromethyl substituents enhance its utility in constructing biologically active compounds. The methoxy group further contributes to its stability and reactivity profile. This compound is valued for its high purity and consistent performance in nucleophilic substitution reactions, making it a reliable building block for researchers seeking to introduce sulfonamide or sulfonate functionalities into target molecules. Its structural features also facilitate the synthesis of compounds with potential herbicidal or medicinal properties.
4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride structure
1804422-22-7 structure
Product Name:4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride
CAS No:1804422-22-7
MF:C8H5ClF2N2O3S
MW:282.651706457138
CID:4878090
Update Time:2025-08-05

4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride
    • Inchi: 1S/C8H5ClF2N2O3S/c1-16-6-4(3-12)2-5(7(10)11)13-8(6)17(9,14)15/h2,7H,1H3
    • InChI Key: DIRIXKVABKSVJY-UHFFFAOYSA-N
    • SMILES: ClS(C1C(=C(C#N)C=C(C(F)F)N=1)OC)(=O)=O

Computed Properties

  • Exact Mass: 281.968
  • Monoisotopic Mass: 281.968
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 416
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 88.4

4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029039882-250mg
4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride
1804422-22-7 95%
250mg
$940.80 2022-04-02
Alichem
A029039882-500mg
4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride
1804422-22-7 95%
500mg
$1,617.60 2022-04-02
Alichem
A029039882-1g
4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride
1804422-22-7 95%
1g
$2,837.10 2022-04-02

Additional information on 4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride

4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride (CAS No. 1804422-22-7)

4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride, commonly referred to by its CAS number 1804422-22-7, is a highly specialized chemical compound with significant applications in various fields of science and industry. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, and contains several functional groups that contribute to its unique properties. The presence of a cyano group (-CN), a difluoromethyl group (-CF₂H), and a methoxy group (-OCH₃) on the pyridine ring, along with the sulfonyl chloride (-SO₂Cl) group at the 2-position, makes this compound highly versatile and valuable in modern chemical research.

The synthesis of 4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride involves a series of carefully designed multi-step reactions. The starting material is typically a substituted pyridine derivative, which undergoes nucleophilic substitution, oxidation, and sulfonation steps to introduce the desired functional groups. Recent advancements in catalytic methods and green chemistry have significantly improved the efficiency and sustainability of these synthesis pathways. For instance, the use of palladium-catalyzed cross-coupling reactions has enabled the precise installation of the difluoromethyl group, enhancing both yield and purity.

The compound's structure imparts unique electronic and steric properties, making it an excellent candidate for various applications. In pharmaceutical research, the sulfonyl chloride group is often utilized as an electrophilic reagent in peptide coupling reactions or as a leaving group in substitution reactions to generate bioactive molecules. The cyano group contributes to hydrogen bonding capabilities, while the methoxy group enhances solubility in polar solvents. These features make this compound particularly useful in drug design and development.

In agricultural chemistry, 4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride has been explored as a potential precursor for herbicides and insecticides. Its ability to undergo nucleophilic aromatic substitution under mild conditions allows for the creation of biologically active derivatives that target specific enzymes or receptors in pests. Recent studies have demonstrated its efficacy in inhibiting key enzymes involved in plant growth regulation, suggesting its potential as a component in next-generation crop protection agents.

The compound also finds applications in materials science, particularly in the synthesis of advanced polymers and coatings. The sulfonyl chloride group can be used to functionalize polymer surfaces, enhancing their adhesion properties or introducing specific chemical functionalities. Additionally, the presence of fluorinated groups improves thermal stability and resistance to environmental factors, making this compound valuable in high-performance materials development.

Recent research has focused on optimizing the synthesis and characterization of 4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride. For example, studies published in leading journals such as Nature Chemistry and Angewandte Chemie have highlighted novel catalytic systems that enable scalable production while minimizing waste. These advancements underscore the importance of this compound in cutting-edge scientific research.

In conclusion, 4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride (CAS No. 1804422-22-7) is a multifaceted chemical entity with wide-ranging applications across pharmaceuticals, agriculture, and materials science. Its unique combination of functional groups and favorable chemical properties make it an invaluable tool for researchers seeking innovative solutions to complex scientific challenges.

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